molecular formula C5H8N2O2S B590107 4-Mercaptopyrazolidine-1,2-dicarbaldehyde CAS No. 141499-30-1

4-Mercaptopyrazolidine-1,2-dicarbaldehyde

Cat. No.: B590107
CAS No.: 141499-30-1
M. Wt: 160.191
InChI Key: ATIOHIOXOKHDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Mercaptopyrazolidine-1,2-dicarbaldehyde is an organic compound with the molecular formula C5H8N2O2S and a molecular weight of 160.191 g/mol. This compound is characterized by the presence of a mercapto group (-SH) and two aldehyde groups (-CHO) attached to a pyrazolidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Mercaptopyrazolidine-1,2-dicarbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by oxidation to introduce the aldehyde groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Mercaptopyrazolidine-1,2-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyrazolidine derivatives.

Scientific Research Applications

4-Mercaptopyrazolidine-1,2-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Mercaptopyrazolidine-1,2-dicarbaldehyde involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aldehyde groups can react with amino groups in proteins and nucleic acids, leading to cross-linking and modification of biomolecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Mercapto-1,2-pyrazolidinecarboxylic acid
  • 4-Mercapto-1,2-pyrazolidinecarboxamide
  • 4-Mercapto-1,2-pyrazolidinecarboxylate

Uniqueness

4-Mercaptopyrazolidine-1,2-dicarbaldehyde is unique due to the presence of both mercapto and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.

Properties

IUPAC Name

4-sulfanylpyrazolidine-1,2-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c8-3-6-1-5(10)2-7(6)4-9/h3-5,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIOHIOXOKHDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(N1C=O)C=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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